molecular formula C8H18Cl2N2 B13387241 8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No.: B13387241
M. Wt: 213.15 g/mol
InChI Key: QNSJRBOBKJJZKS-UHFFFAOYSA-N
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Description

(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .

Preparation Methods

The synthesis of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) produces the desired pyrrolopyrazine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride can be compared with other pyrrolopyrazine derivatives, such as:

  • (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
  • (8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-8-3-2-5-10(8)6-4-9-7-8;;/h9H,2-7H2,1H3;2*1H

InChI Key

QNSJRBOBKJJZKS-UHFFFAOYSA-N

Canonical SMILES

CC12CCCN1CCNC2.Cl.Cl

Origin of Product

United States

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